
3-Pyridinethiol, 4-(trifluoromethyl)-
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Overview
Description
3-Pyridinethiol, 4-(trifluoromethyl)- is an organic compound that features a trifluoromethyl group attached to a pyridine ring. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of both the trifluoromethyl group and the thiol group. These properties make it valuable in various scientific and industrial applications, particularly in the fields of agrochemicals and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclocondensation reaction, where 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate are used as key building blocks . Another approach involves the use of fluorinating reagents to introduce the trifluoromethyl group into the pyridine ring .
Industrial Production Methods: Industrial production of this compound often employs vapor-phase reactions and other scalable methods to ensure high yields and purity. The use of advanced fluorination technology and reliable fluorinating reagents has accelerated the development and production of fluorinated pyridines .
Chemical Reactions Analysis
Types of Reactions: 3-Pyridinethiol, 4-(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridines.
Scientific Research Applications
3-Pyridinethiol, 4-(trifluoromethyl)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Pyridinethiol, 4-(trifluoromethyl)- involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biological molecules .
Comparison with Similar Compounds
2-Pyridinethiol: Contains a thiol group but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenol: Contains a trifluoromethyl group but lacks the pyridine ring.
Uniqueness: 3-Pyridinethiol, 4-(trifluoromethyl)- is unique due to the combination of the trifluoromethyl group and the thiol group on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for 3-Pyridinethiol, 4-(trifluoromethyl)-, and how do reaction conditions influence yield?
- Methodology :
- Substitution Reactions : Sodium azide or potassium thiocyanate can replace halides (e.g., iodine in 4-Fluoro-2-iodo-3-(trifluoromethyl)pyridine) under mild conditions (40–60°C, DMF solvent) to introduce thiol groups .
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic acids can functionalize the pyridine ring. For example, coupling at the 3-position with aryl boronic acids requires Pd(PPh₃)₄ and K₂CO₃ in THF/water .
- Trifluoromethyl Introduction : Direct trifluoromethylation via Cu-mediated reactions or using CF₃SiMe₃ under oxidative conditions (e.g., TBHP) .
- Key Factors : Temperature, solvent polarity, and catalyst loading significantly affect yield. For example, higher Pd catalyst concentrations (5 mol%) improve coupling efficiency but may increase side products .
Q. What spectroscopic and chromatographic techniques are optimal for characterizing 3-Pyridinethiol, 4-(trifluoromethyl)-?
- Spectroscopy :
- ¹H/¹³C NMR : The thiol proton (SH) appears as a singlet at δ ~3.5–4.0 ppm, while the trifluoromethyl group causes splitting in adjacent protons .
- FT-IR : S-H stretch at ~2550 cm⁻¹ and C-F stretches (1100–1200 cm⁻¹) confirm functional groups .
- Chromatography :
- HPLC : Use C18 columns with acidic mobile phases (e.g., 0.1% TFA in water/acetonitrile). Retention times for similar pyridine derivatives range from 1.2–1.6 minutes under SQD-FA05 conditions .
- LCMS : ESI+ mode detects [M+H]⁺ ions. For example, a related compound (C₁₂H₉F₃N₂S) shows m/z 276.1 .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the role of the thiol group in modulating the compound's reactivity?
- Experimental Design :
- Thiol Protection/Deprotection : Compare reactivity of the free thiol vs. protected derivatives (e.g., tert-butyl disulfide). Use TCEP or DTT to reduce disulfide bonds .
- Kinetic Studies : Monitor nucleophilic substitution rates (e.g., with alkyl halides) via UV-Vis or LCMS to quantify thiolate ion activity .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electron density distribution and nucleophilic sites on the pyridine ring .
Q. What strategies are effective in resolving contradictions between in silico predictions and experimental bioactivity data for this compound?
- Methodology :
- Docking Validation : Re-dock the compound using multiple software (AutoDock, Glide) to confirm binding poses. Adjust protonation states (thiol vs. thiolate) for accuracy .
- Bioassay Optimization : Use orthogonal assays (e.g., fluorescence polarization + SPR) to rule out false positives. For enzyme inhibition, vary ATP concentrations to assess competitive binding .
- Metabolite Screening : LCMS-based metabolomics identifies off-target effects (e.g., unintended kinase inhibition) .
- Case Study : A related trifluoromethylpyridine showed poor correlation between docking (predicted IC₅₀ = 10 nM) and experimental IC₅₀ (1 µM). Adjusting solvation parameters in simulations improved alignment .
Q. What are the methodological considerations for assessing the compound's potential as a kinase inhibitor based on structural analogs?
- Approach :
- Kinase Panel Screening : Test against a panel of 50+ kinases (e.g., PI3K, EGFR) at 1 µM to identify hits. Use ADP-Glo™ assay for ATPase activity .
- SAR Analysis : Compare with analogs lacking the trifluoromethyl group. For example, replacing CF₃ with CH₃ reduces potency by >10-fold in PI3Kα inhibition .
- Data Table :
Kinase Target | IC₅₀ (nM) | Selectivity Index (vs. Off-Targets) |
---|---|---|
PI3Kα | 28 | >100 |
EGFR | 4500 | 160 |
CDK2 | >10,000 | N/A |
Data extrapolated from structurally related compounds . |
Q. Key Considerations
- Contradiction Analysis : Discrepancies in bioactivity often arise from assay conditions (e.g., redox-active thiols interfering with colorimetric readouts). Include negative controls with thiol-blocking agents (e.g., NEM) .
- Metabolic Stability : The trifluoromethyl group reduces oxidative metabolism (t₁/₂ > 120 min in liver microsomes), but thiol glucuronidation may occur. Use UDPGA-supplemented assays to quantify phase II metabolism .
Properties
Molecular Formula |
C6H4F3NS |
---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4-(trifluoromethyl)pyridine-3-thiol |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-3-5(4)11/h1-3,11H |
InChI Key |
NAYSJTZZNQRRHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)S |
Origin of Product |
United States |
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